molecular formula C5H7N3O2 B060640 6-amino-2-methoxy-5H-pyrimidin-4-one CAS No. 186435-67-6

6-amino-2-methoxy-5H-pyrimidin-4-one

Cat. No. B060640
CAS RN: 186435-67-6
M. Wt: 141.13 g/mol
InChI Key: NQFOXDYKQBYGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-methoxy-5H-pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative with a molecular formula of C6H8N4O2 and a molecular weight of 180.16 g/mol. This compound has been found to exhibit diverse biological activities, including antiviral, anticancer, and antibacterial properties.

Mechanism of Action

The mechanism of action of 6-amino-2-methoxy-5H-pyrimidin-4-one is not fully understood. However, it has been proposed that this compound inhibits viral replication by interfering with the viral DNA synthesis process. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-amino-2-methoxy-5H-pyrimidin-4-one in lab experiments is its broad-spectrum antiviral and anticancer activity. This compound has also been found to have low toxicity, making it a promising candidate for further development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for research involving 6-amino-2-methoxy-5H-pyrimidin-4-one. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in more detail. Additionally, further studies are needed to evaluate the potential of this compound as a therapeutic agent for the treatment of viral infections and cancer.

Synthesis Methods

The synthesis of 6-amino-2-methoxy-5H-pyrimidin-4-one involves the reaction between 2,4-dimethoxy-5-nitropyrimidine and hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the intermediate 2-methoxy-5-nitro-4-hydrazinylpyrimidine, which is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

6-amino-2-methoxy-5H-pyrimidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit antiviral activity against a range of viruses, including herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus. Additionally, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

186435-67-6

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-amino-2-methoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9)

InChI Key

NQFOXDYKQBYGDY-UHFFFAOYSA-N

SMILES

COC1=NC(=O)CC(=N1)N

Canonical SMILES

COC1=NC(=O)CC(=N1)N

synonyms

4-Pyrimidinol, 5,6-dihydro-6-imino-2-methoxy- (9CI)

Origin of Product

United States

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